4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1385696-75-2
VCID: VC4550595
InChI: InChI=1S/C9H12F3N3O.ClH/c10-9(11,12)5-7-14-8(15-16-7)6-1-3-13-4-2-6;/h6,13H,1-5H2;1H
SMILES: C1CNCCC1C2=NOC(=N2)CC(F)(F)F.Cl
Molecular Formula: C9H13ClF3N3O
Molecular Weight: 271.67

4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

CAS No.: 1385696-75-2

Cat. No.: VC4550595

Molecular Formula: C9H13ClF3N3O

Molecular Weight: 271.67

* For research use only. Not for human or veterinary use.

4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride - 1385696-75-2

Specification

CAS No. 1385696-75-2
Molecular Formula C9H13ClF3N3O
Molecular Weight 271.67
IUPAC Name 3-piperidin-4-yl-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C9H12F3N3O.ClH/c10-9(11,12)5-7-14-8(15-16-7)6-1-3-13-4-2-6;/h6,13H,1-5H2;1H
Standard InChI Key OYSCUTISRKLBSL-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NOC(=N2)CC(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound has the molecular formula C₉H₁₃ClF₃N₃O and a molar mass of 271.67 g/mol . Its IUPAC name, 4-[5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride, reflects its core structure:

  • A piperidine ring (C₅H₁₁N) at position 4 of the oxadiazole.

  • A 1,2,4-oxadiazole heterocycle substituted at position 5 with a 2,2,2-trifluoroethyl group (-CF₂CF₃).

  • A hydrochloride counterion .

Synonyms include 3-(Piperidin-4-yl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole hydrochloride and 4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine HCl.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1385696-75-2
Molecular FormulaC₉H₁₃ClF₃N₃O
Molar Mass (g/mol)271.67
Synonyms3-(Piperidin-4-yl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole HCl

Structural Analysis

The 1,2,4-oxadiazole ring is a bioisostere for ester and amide groups, enhancing metabolic stability and binding affinity in drug-like molecules . The trifluoroethyl group introduces strong electron-withdrawing effects, potentially influencing π-π stacking interactions and solubility. The piperidine moiety provides a basic nitrogen for salt formation, improving crystallinity and bioavailability .

Synthesis and Manufacturing Processes

General Synthetic Routes

While no direct synthesis protocol for this compound is publicly documented, analogous 1,2,4-oxadiazole-piperidine derivatives are typically synthesized via:

  • Cyclization Reactions: Condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions.

  • Coupling Strategies: Reaction of preformed oxadiazole intermediates with piperidine derivatives. For example, 2-(methylsulfonyl)-1,3,4-oxadiazoles can couple with cyclic amines like piperidine to form C-N bonds .

A plausible route for the target compound involves:

  • Step 1: Synthesis of 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid.

  • Step 2: Activation of the carboxylic acid (e.g., as an acyl chloride) followed by amidation with 4-aminopiperidine.

  • Step 3: Salt formation with hydrochloric acid .

Analytical Characterization

Key characterization methods likely include:

  • NMR Spectroscopy: To confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and trifluoroethyl group (δ 2.5–3.5 ppm for -CF₂CH₃).

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 271.67 for the free base .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form improves aqueous solubility compared to the free base. Predicted properties include:

  • LogP: ~1.5 (estimated using fragment-based methods), indicating moderate lipophilicity.

  • pKa: The piperidine nitrogen has a pKa of ~8.5, making it protonated at physiological pH .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
LogP1.5Fragment-based estimation
Water Solubility~10 mg/mL (HCl salt)Analogous compounds
Melting PointNot reported

Solid-State Characteristics

No crystallographic data is available, but similar oxadiazole-piperidine structures exhibit monoclinic or orthorhombic crystal systems. The hydrochloride salt likely forms hydrogen-bonded networks via Cl⁻ and NH⁺ interactions .

CompoundMIC (µM) vs MtbKey Structural Feature
GSK7100.21,3,4-Thiadiazole
P1 (Analog)0.51,3,4-Oxadiazole
Target CompoundNot tested1,2,4-Oxadiazole + CF₃

Comparative Analysis with Related Compounds

Positional Isomerism in Oxadiazole Derivatives

The compound’s 1,2,4-oxadiazole isomer differs from 1,3,4-oxadiazoles (e.g., 4-(1,3,4-oxadiazol-2-yl)piperidine, PubChem CID 28269123) in electronic distribution and hydrogen-bonding capacity . The 1,2,4-regioisomer typically exhibits stronger dipole moments, influencing membrane permeability.

Role of the Trifluoroethyl Group

Compared to non-fluorinated analogs, the -CF₂CF₃ group:

  • Increases metabolic stability by resisting oxidative degradation.

  • Enhances binding to hydrophobic enzyme pockets (e.g., DprE1’s FAD-binding site) .

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